4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5,6,7,8-tetrahydroisoquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-5-11-4-7-6(8)2-1-3-9(7)12/h4-5,9,12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUCFCDXBSONNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CN=CC(=C2C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-OL CAS number and identifiers
An In-Depth Technical Guide to 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol: Synthesis, Characterization, and Applications
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] These activities include potential treatments for neurodegenerative disorders and various infective diseases.[2] The strategic functionalization of the THIQ ring system allows for the fine-tuning of pharmacological properties, making substituted THIQs highly valuable building blocks in drug discovery.[2]
This guide focuses on a specific, sparsely documented derivative: 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol . While direct literature on this compound is limited, its structural features—a bromine atom at the 4-position and a hydroxyl group at the 8-position—mark it as a highly versatile intermediate for synthetic elaboration. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl or heteroaryl substituents.[3] The secondary alcohol at the 8-position provides a site for esterification, etherification, oxidation to a ketone, or conversion to other functional groups, such as the corresponding amine.
The significance of this scaffold is underscored by the use of its close analog, (R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine, as a key intermediate in the synthesis of Baxdrostat, a potent and selective aldosterone synthase inhibitor under investigation for treating resistant hypertension.[4][5] This connection highlights the pharmaceutical relevance of the 4-bromo-tetrahydroisoquinoline core and suggests the potential of the 8-ol derivative as a precursor for novel therapeutics.
This document provides a comprehensive overview based on established chemical principles and data from closely related analogs, offering a projected pathway for its synthesis, characterization, and potential applications for researchers in organic synthesis and drug development.
Compound Identification and Physicochemical Properties
A clear identification of a chemical entity is paramount for reproducibility and safety in a research setting. The primary identifiers and computed physicochemical properties for 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol are summarized below.
| Identifier | Value | Source |
| CAS Number | 1428652-84-9 | [6] |
| IUPAC Name | 4-bromo-5,6,7,8-tetrahydroisoquinolin-8-ol | PubChem |
| Molecular Formula | C₉H₁₀BrNO | PubChem |
| Molecular Weight | 228.09 g/mol | PubChem |
| Canonical SMILES | C1CC(C2=C(C=NC=C2)Br)O | PubChem |
| InChI Key | (Inferred) | - |
| Predicted XLogP3 | 1.5 | PubChem |
| Predicted H-Bond Donor Count | 1 | PubChem |
| Predicted H-Bond Acceptor Count | 2 | PubChem |
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol.
Experimental Protocol: Reduction of 4-bromo-6,7-dihydroisoquinolin-8(5H)-one
This protocol is a standard procedure for the reduction of a ketone to a secondary alcohol using sodium borohydride.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-6,7-dihydroisoquinolin-8(5H)-one (1.0 eq). Dissolve the ketone in a suitable alcohol solvent, such as methanol or ethanol, to a concentration of approximately 0.1-0.2 M.
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Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
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Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1–1.5 eq) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and the accompanying hydrogen gas evolution.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
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Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of acetone or dilute hydrochloric acid until gas evolution ceases.
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Workup: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol.
Anticipated Spectroscopic Characterization
Confirmation of the successful synthesis of the target compound would rely on a combination of standard spectroscopic techniques. The following are predicted data based on the compound's structure:
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic Protons: Two doublets or singlets in the aromatic region (~7.5-8.5 ppm) corresponding to the protons on the pyridine ring. - Benzylic Proton (H8): A multiplet (likely a triplet or doublet of doublets) around 4.8-5.0 ppm for the CH-OH proton. - Aliphatic Protons: A series of multiplets between ~1.8-3.2 ppm corresponding to the three CH₂ groups of the tetrahydroisoquinoline ring. - Hydroxyl Proton: A broad singlet (exchangeable with D₂O) for the -OH group. |
| ¹³C NMR | - Aromatic Carbons: Signals in the ~120-155 ppm range, including the carbon bearing the bromine atom (C4) at a characteristically lower field. - Carbinol Carbon (C8): A distinct signal in the range of ~65-75 ppm for the carbon attached to the hydroxyl group. - Aliphatic Carbons: Signals in the ~20-40 ppm range for the remaining saturated carbons. |
| IR Spectroscopy | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the alcohol hydroxyl group. - C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹. - C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹. - C=N and C=C Stretch: Aromatic ring stretching vibrations in the 1500-1600 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion Peak: A characteristic pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, confirming the presence of a single bromine atom. For C₉H₁₀BrNO, the expected m/z would be ~227 and ~229. |
Potential Applications in Medicinal Chemistry and Drug Discovery
The true value of 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol lies in its potential as a versatile synthetic intermediate for the creation of compound libraries targeting various biological systems.
Caption: Dual functional handles of the target compound for further diversification.
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C4-Position (Aryl Halide): The bromine atom is primed for transition-metal-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide array of substituents to probe structure-activity relationships (SAR). For example, a Suzuki coupling could install various phenyl or heteroaryl groups, mimicking the core structure of Baxdrostat.[4]
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C8-Position (Secondary Alcohol): The hydroxyl group offers numerous avenues for modification:
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Oxidation: Oxidation back to the ketone provides access to a different set of derivatives, for instance, through reductive amination to install various amines.
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Nucleophilic Substitution: Conversion of the alcohol to a leaving group (e.g., mesylate or tosylate) would allow for substitution with a range of nucleophiles.
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Conversion to Amine: A Mitsunobu reaction or a two-step oxidation/reductive amination sequence can provide access to the corresponding 8-amino derivatives, including the direct precursor to Baxdrostat.[4] This offers an alternative route to this important class of compounds.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol is not widely available, precautions should be based on data for structurally similar brominated heterocyclic compounds.
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General Handling: Use in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: Brominated organic compounds can be irritants to the skin, eyes, and respiratory tract. Avoid inhalation of dust or vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Always consult the SDS for the specific reagents used in any synthetic procedure.
Conclusion
4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol represents a compelling, though underutilized, building block for medicinal chemistry. Its dual functional handles at the C4 and C8 positions provide a platform for extensive synthetic diversification. Based on established chemical precedent, its synthesis is readily achievable via the reduction of its corresponding ketone precursor. The close structural relationship to key intermediates in the synthesis of emerging therapeutics like Baxdrostat firmly establishes the potential value of this compound. This guide provides a foundational framework for researchers to synthesize, characterize, and strategically employ this versatile intermediate in the pursuit of novel bioactive molecules.
References
- (S)-N-(4-bromo-6,7-dihydroisoquinolin-8(5H))-tert-butylsulfonylimide and Baxdrostat Synthesis. New Drug Approvals. [URL: https://www.drugapprovals.
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- Patil, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra00755a]
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The Therapeutic Potential of 4-Bromo-Tetrahydroisoquinoline Derivatives: A Technical Guide for Drug Development Professionals
Preamble: The Strategic Introduction of Bromine to a Privileged Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and clinically successful synthetic drugs.[1] Its rigid, yet three-dimensional, structure provides an excellent framework for the precise spatial orientation of functional groups, enabling interactions with a wide array of biological targets. This has led to the development of THIQ derivatives with a broad spectrum of pharmacological activities, including anticancer, neuroprotective, and antimicrobial effects.[2][3]
This technical guide delves into a specific, yet underexplored, subclass of these potent molecules: 4-bromo-tetrahydroisoquinoline derivatives . The introduction of a bromine atom at the 4-position of the THIQ scaffold is a deliberate and strategic modification. Halogenation, particularly with bromine, can significantly influence a molecule's physicochemical properties, thereby modulating its therapeutic potential. Bromine, with its moderate electronegativity and significant size, can enhance binding affinity to target proteins through halogen bonding, improve membrane permeability, and alter metabolic stability—all critical parameters in drug design.
This document will provide an in-depth exploration of the therapeutic promise of 4-bromo-THIQ derivatives, focusing on their potential applications in oncology and neurodegenerative diseases. We will examine the mechanistic rationale for their activity, propose synthetic strategies, and present a framework for their preclinical evaluation.
I. Anticancer Potential: Targeting the Engines of Malignancy
The THIQ scaffold is a recurring motif in compounds exhibiting potent anticancer activity.[4][5] These derivatives have been shown to interfere with various oncogenic pathways, including cell proliferation, apoptosis, and angiogenesis.[1][4] The introduction of a 4-bromo substituent can be hypothesized to enhance these activities through several mechanisms.
Enhanced Inhibition of Key Oncogenic Proteins
Several THIQ derivatives exert their anticancer effects by inhibiting crucial proteins involved in cancer progression, such as KRas and tubulin.[6]
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KRas Inhibition: The Kirsten Rat Sarcoma (KRas) protein is a frequently mutated oncogene, particularly in colorectal, lung, and pancreatic cancers.[6] Certain THIQ derivatives have demonstrated significant KRas inhibitory activity.[6] The 4-bromo substitution could potentially enhance this inhibition by forming a halogen bond with an electron-donating residue in the binding pocket of KRas, thereby increasing the residence time of the inhibitor and, consequently, its efficacy.
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Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a prime target for anticancer drugs.[7] THIQ derivatives have been identified as potent inhibitors of tubulin polymerization.[7] The bulky and lipophilic nature of the bromine atom at the 4-position can promote deeper penetration into the hydrophobic colchicine-binding site of tubulin, leading to enhanced disruption of microtubule dynamics and mitotic arrest.
Induction of Apoptosis and Cell Cycle Arrest
Many effective anticancer agents function by inducing programmed cell death (apoptosis) and halting the cell cycle in cancer cells. THIQ derivatives have been shown to trigger these processes through various mechanisms, including the modulation of apoptotic proteins and DNA fragmentation.[4] The 4-bromo substitution can amplify these effects by increasing the overall lipophilicity of the molecule, facilitating its entry into the cell and nucleus where it can interact with its targets.
Hypothetical Signaling Pathway for Anticancer Activity
The following diagram illustrates a potential mechanism by which a 4-bromo-THIQ derivative could exert its anticancer effects, integrating the inhibition of KRas signaling and tubulin polymerization.
Proposed Synthetic and Evaluation Workflow
The successful development of 4-bromo-THIQ derivatives as anticancer agents requires a systematic approach encompassing synthesis, in vitro screening, and in vivo validation.
Experimental Protocol: Synthesis of 4-Bromo-1,2-dihydroisoquinoline
A plausible synthetic route to 4-bromo-THIQ derivatives can be adapted from methods for the synthesis of 4-bromoisoquinolines.[8]
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Reaction Setup: In a nitrogen-purged flask, dissolve the appropriate 2-alkynyl benzyl azide in anhydrous acetonitrile.
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Catalyst Addition: Add PdBr2 (5 mol%), CuBr2 (10 mol%), and LiBr (3 equivalents).
-
Reaction: Stir the mixture at 80°C and monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO3 and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the 4-bromo-1,2-dihydroisoquinoline.
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Reduction: The resulting 4-bromo-1,2-dihydroisoquinoline can then be reduced to the corresponding 4-bromo-tetrahydroisoquinoline using standard reducing agents such as sodium borohydride.
II. Neuroprotective Potential: A Shield Against Neurodegeneration
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[9][10] THIQ derivatives have emerged as promising neuroprotective agents due to their antioxidant, anti-inflammatory, and anti-excitotoxic properties.[9][11] The 4-bromo substitution can be rationally designed to augment these neuroprotective effects.
Attenuation of Oxidative Stress and Neuroinflammation
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Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases.[12] THIQs can scavenge free radicals and upregulate endogenous antioxidant defenses.[11] The electron-withdrawing nature of the bromine atom at the 4-position can modulate the electron density of the aromatic ring, potentially enhancing its ability to stabilize radical species.
-
Anti-inflammatory Effects: Chronic neuroinflammation exacerbates neuronal loss.[13] THIQ derivatives can suppress the production of pro-inflammatory cytokines. The 4-bromo substituent may enhance the binding of these derivatives to inflammatory targets, leading to a more potent anti-inflammatory response.
Inhibition of Glutamate-Induced Excitotoxicity
Excessive stimulation of glutamate receptors, particularly the NMDA receptor, leads to an influx of calcium and subsequent neuronal death, a phenomenon known as excitotoxicity.[11] Certain THIQ derivatives have been shown to non-competitively antagonize the NMDA receptor.[11] The presence of a 4-bromo group could enhance the interaction with the receptor's binding site, providing more effective protection against glutamate-induced neuronal damage.
Data on a Related Bromo-Substituted Inhibitor
While specific data on 4-bromo-THIQs as neuroprotective agents is limited, a study on a (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide demonstrated potent inhibition of elastase, an enzyme implicated in inflammatory processes.[14]
| Compound | Target | IC50 (µM) |
| (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Elastase | 1.21[14] |
This finding suggests that the 4-bromo-benzamide moiety contributes significantly to the inhibitory activity, likely through favorable interactions within the enzyme's active site. This provides a strong rationale for exploring 4-bromo-THIQs as inhibitors of enzymes involved in neurodegeneration.
Proposed Neuroprotective Evaluation Workflow
A structured workflow is essential for assessing the neuroprotective potential of novel 4-bromo-THIQ derivatives.
Experimental Protocol: In Vitro Neuroprotection Assay
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media.
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Compound Preparation: Prepare stock solutions of 4-bromo-THIQ derivatives in DMSO and dilute to final concentrations in cell culture media.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic insult, such as hydrogen peroxide (for oxidative stress) or glutamate (for excitotoxicity).
-
Treatment: Co-treat the cells with the neurotoxic agent and varying concentrations of the 4-bromo-THIQ derivatives.
-
Assessment of Cell Viability: After a suitable incubation period (e.g., 24 hours), assess cell viability using an MTT assay.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds compared to the control group (neurotoxin alone).
III. Future Directions and Conclusion
The exploration of 4-bromo-tetrahydroisoquinoline derivatives represents a promising frontier in the quest for novel therapeutics for cancer and neurodegenerative diseases. The strategic placement of a bromine atom at the 4-position offers a compelling avenue for enhancing the potency and refining the pharmacological profile of the versatile THIQ scaffold.
Future research should focus on the synthesis of a diverse library of 4-bromo-THIQ derivatives with various substitutions on the nitrogen and the aromatic ring to establish a comprehensive structure-activity relationship (SAR). Advanced computational modeling and structural biology studies will be invaluable in elucidating the precise molecular interactions that underpin their therapeutic effects.
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- 4. eurekaselect.com [eurekaselect.com]
- 5. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacophore Modeling of Tetrahydroisoquinolin-8-ol Scaffolds: Precision Targeting of Adrenergic and PNMT Systems
Topic: Pharmacophore Modeling of Tetrahydroisoquinolin-8-ol Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Constrained Catecholamine Paradigm
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in medicinal chemistry, historically serving as a rigid template for mimicking endogenous catecholamines like epinephrine and dopamine. While the 6- and 7-hydroxy isomers have been extensively explored for dopaminergic modulation, the tetrahydroisoquinolin-8-ol (8-OH-THIQ) scaffold presents a unique pharmacophoric profile.
This guide details the technical workflow for pharmacophore modeling of the 8-OH-THIQ scaffold. Unlike its isomers, the 8-hydroxyl group introduces specific steric constraints and intramolecular hydrogen-bonding capabilities (with the secondary amine) that drastically alter receptor recognition. We will focus on its application in targeting Phenylethanolamine N-methyltransferase (PNMT) and Adrenergic Receptors , providing a self-validating framework for ligand design.
Structural & Electronic Basis of the 8-OH-THIQ Pharmacophore
To model this scaffold effectively, one must first understand the causality behind its binding behavior. The 8-OH-THIQ scaffold is not merely a positional isomer; it is a distinct electronic entity.
The "Pseudo-Ring" Effect
In the protonated state (physiological pH), the basic nitrogen of the THIQ ring can form an intramolecular hydrogen bond with the 8-hydroxyl oxygen. This interaction creates a stable 5-membered pseudo-ring, locking the conformation and altering the pKa of the amine.
-
Pharmacophoric Consequence: The distance between the cationic nitrogen and the hydrogen bond donor (OH) is rigidly constrained compared to the 6- or 7-OH isomers.
-
Modeling Directive: When generating conformers, you must include a constraint penalty for breaking this intramolecular bond unless the target protein (e.g., PNMT) contains a residue (like Asp or Glu) strong enough to disrupt it.
Comparative Pharmacophore Features
| Feature | 6-OH-THIQ (Dopaminergic) | 7-OH-THIQ (Adrenergic) | 8-OH-THIQ (PNMT/Selectivity) |
| Primary Interaction | H-bond Donor/Acceptor to Serine residues (e.g., Ser192 in D3) | H-bond Donor to Serine/Threonine | H-bond Donor to Hydrophilic Pockets / Intramolecular Lock |
| N-to-OH Distance | ~7.2 Å | ~5.5 Å | ~2.8 - 3.2 Å (Direct Proximity) |
| Key Target | Dopamine D2/D3 | Adrenergic | PNMT, Adrenergic |
| Electronic Effect | Para-directing resonance | Meta-directing resonance | Ortho-directing / Chelation potential |
Workflow: Constructing the 8-OH-THIQ Pharmacophore Model
This workflow utilizes a "Hybrid Approach," combining ligand-based features with structure-based constraints derived from PNMT crystal data.
Step-by-Step Computational Protocol
Phase A: Conformer Generation & Energy Minimization
-
Input Structures: Sketch the 1,2,3,4-tetrahydroisoquinolin-8-ol core.
-
Protonation State: Set pH to 7.4. The secondary amine (N2) must be protonated (
). -
Force Field: Use OPLS3e or MMFF94x.
-
Critical Check: Verify that the force field accurately represents the intramolecular H-bond between
and . If the energy minimization breaks this bond without external solvent, the force field parameters are insufficient.
-
Phase B: Pharmacophore Feature Definition
Define the following features for the 8-OH-THIQ scaffold:
-
Pos_Ion (P): Centered on the N2 nitrogen.
-
Aro (R): Centered on the benzene ring.
-
HBD (D): Vector projecting from the 8-OH oxygen.
-
Exclusion Volumes (V): Place steric spheres at C5 and C6 positions if targeting PNMT, as bulky substituents here often clash with the active site wall (Val53, Met258).
Phase C: 3D-QSAR Alignment
Align the 8-OH scaffold with reference ligands (e.g., SK&F 64139) using the aromatic ring and the nitrogen atom as anchor points.
-
Hypothesis Validation: If the 8-OH group aligns with the meta-hydroxyl of epinephrine, the model predicts adrenergic activity. If it aligns with a hydrophobic pocket or specific water bridge, it predicts PNMT inhibition.
Visualization of the Pharmacophore Logic
The following diagram illustrates the decision logic for assigning pharmacophore features based on the 8-OH position.
Caption: Logic flow for defining pharmacophore features of 8-OH-THIQ based on environmental constraints.
Case Study: Targeting PNMT (Phenylethanolamine N-methyltransferase)[1][2][3][4]
The 8-OH-THIQ scaffold is a critical probe for PNMT, the enzyme converting norepinephrine to epinephrine.
Mechanism of Action
Research indicates that while 7-substituted THIQs often show higher potency, the 8-OH derivatives provide essential data on the "hydrophilic pocket" of the PNMT active site. The 8-OH group probes the region adjacent to the cofactor (S-adenosylmethionine) binding site.
SAR Insights for Optimization
-
Chlorination: Adding chlorine atoms at C7 (adjacent to the 8-OH) significantly increases potency (e.g., SK&F 64139). The 8-OH group likely anchors the molecule while the lipophilic halogens displace water molecules in the hydrophobic cleft.
-
Selectivity: 8-OH-THIQ derivatives often show reduced affinity for
-adrenergic receptors compared to their 6- or 7-OH counterparts, making them valuable starting points for highly selective PNMT inhibitors.
Experimental Validation Protocols
To ensure the trustworthiness of your model, you must validate the in silico predictions with in vitro assays.
Protocol: PNMT Inhibition Assay
This protocol validates the binding affinity predicted by the pharmacophore model.
Reagents:
-
Substrate: Phenylethanolamine (or Norepinephrine).
-
Cofactor: S-adenosyl-L-[methyl-3H]methionine (SAM).
-
Enzyme: Recombinant human PNMT.
Workflow:
-
Preparation: Incubate PNMT (100 ng) with the 8-OH-THIQ test compound in Phosphate Buffer (50 mM, pH 7.9) for 10 minutes at 37°C.
-
Initiation: Add Substrate (100 µM) and [3H]-SAM (1 µM).
-
Reaction: Incubate for 20 minutes.
-
Termination: Stop reaction with borate buffer (pH 10.0).
-
Extraction: Extract the methylated product (e.g., [3H]-N-methylphenylethanolamine) using toluene/isoamyl alcohol (3:97 v/v).
-
Quantification: Measure radioactivity in the organic phase using liquid scintillation counting.
-
Data Analysis: Calculate IC50 and Ki. A Ki < 1 µM validates the pharmacophore hypothesis.
Protocol: Molecular Dynamics (MD) Stability Check
Before synthesis, validate the intramolecular H-bond stability.
-
System: Solvate the ligand-protein complex (or ligand alone) in a TIP3P water box.
-
Simulation: Run a 50 ns simulation (NPT ensemble, 300K).
-
Metric: Monitor the distance between N2-H and O8.
-
Pass: Distance remains < 2.5 Å for >60% of the trajectory (in hydrophobic pocket).
-
Fail: Distance fluctuates randomly (indicates lack of specific binding lock).
-
Experimental Workflow Diagram
Caption: Integrated workflow for validating 8-OH-THIQ pharmacophore predictions.
References
-
Bondinell, W. E., et al. (1980).[1] Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis.[1][2] 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines.[3][1][2] Journal of Medicinal Chemistry.[4] Link
-
Grunewald, G. L., et al. (1987). Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site.[5] Journal of Medicinal Chemistry.[4] Link
-
Seeman, P. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design.[6] Expert Opinion on Drug Discovery.[6] Link
-
Kaiser, C., et al. (1982). Adrenergic Agents.[7][8][9][10][11][12] 1. Synthesis and potential beta-adrenergic agonist activity of some catecholamine analogs. Journal of Medicinal Chemistry.[4] Link
-
Chemical Computing Group. (2024).[7] Pharmacophore Modeling in MOE.Link
Sources
- 1. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 3. Bis[tetrahydroisoquinoline]s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydrothiadiazoloisoquinolines: synthesis and inhibition of phenylethanolamine-N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 12. Preparation and activity of derivatives of 1,2,3,4-tetrahydroisoquinoline- 4,6,8-triol, as potential beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the Buchwald-Hartwig amination for the synthesis of 4-amino-5,6,7,8-tetrahydroisoquinolin-8-ol and its derivatives. This protocol is designed to be a self-validating system, emphasizing the rationale behind procedural steps to ensure robust and reproducible outcomes.
Introduction: The Strategic Importance of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become an indispensable tool in modern medicinal chemistry for the construction of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction offers a versatile and efficient method for the synthesis of arylamines, which are prevalent moieties in a vast array of pharmaceuticals and bioactive molecules.[3][4] The reaction's broad substrate scope and functional group tolerance have largely superseded classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited applicability.[1]
The target substrate, 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol, presents a unique set of challenges and opportunities. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of an amino group at the 4-position opens avenues for further derivatization and the exploration of novel chemical space. However, the presence of a coordinating heteroaromatic ring and a hydroxyl group necessitates a carefully optimized protocol to achieve high yields and avoid side reactions.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5][6]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-bromide bond of the substrate, forming a Pd(II) complex.[5][6][7] The reactivity of aryl halides generally follows the trend I > Br > OTf > Cl.[5][6] For our substrate, the aryl bromide provides a good balance of reactivity and stability.
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but not so strong as to cause decomposition of the substrate or catalyst.[5]
Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired arylamine is released from the palladium center, regenerating the active Pd(0) catalyst.[1][5][6]
Strategic Considerations for the Amination of 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol
The successful amination of this specific substrate requires careful consideration of several factors:
-
Catalyst and Ligand Selection: The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig amination.[5] For heteroaromatic substrates, bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or Xantphos have shown excellent performance.[8] These ligands promote the crucial reductive elimination step and can prevent catalyst deactivation.[9] The use of pre-formed palladium pre-catalysts is highly recommended to ensure the efficient generation of the active Pd(0) species.[10]
-
Base Selection: Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOtBu) is a common choice; however, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered.[2][11] Given the presence of a hydroxyl group in our substrate, a careful screening of bases is warranted to avoid potential side reactions.
-
Solvent Choice: Anhydrous, aprotic solvents are essential to prevent quenching of the base and deactivation of the catalyst. Toluene, dioxane, and THF are commonly used.[12][13] Toluene is often a good starting point due to its ability to azeotropically remove traces of water upon heating.
-
Temperature and Reaction Time: Typical reaction temperatures range from 80-110 °C.[5] Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time and prevent product degradation.
Detailed Experimental Protocol
This protocol provides a starting point for the amination of 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol. Optimization may be required for different amine coupling partners.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol | >95% | Synthesized in-house or commercially available | Ensure dryness before use. |
| Amine (e.g., morpholine, aniline, etc.) | >98% | Various | Purify if necessary by distillation or filtration through alumina.[14] |
| Palladium(II) Acetate (Pd(OAc)₂) | >98% | Strem, Sigma-Aldrich | A common palladium precursor. |
| RuPhos | >98% | Strem, Sigma-Aldrich | A suitable bulky biarylphosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | >97% | Sigma-Aldrich, Acros | Handle in a glovebox due to its hygroscopic and air-sensitive nature. |
| Anhydrous Toluene | >99.8% | Sigma-Aldrich, Acros | Use from a sealed bottle or freshly distilled. |
| Diethyl Ether (anhydrous) | >99.7% | Fisher Scientific | For workup. |
| Saturated Aqueous Sodium Bicarbonate Solution | N/A | Prepared in-house | For workup. |
| Brine | N/A | Prepared in-house | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Fisher Scientific | For drying the organic layer. |
| Celite® | N/A | Fisher Scientific | For filtration. |
Equipment
-
Oven-dried Schlenk flask or microwave vial
-
Magnetic stir bar
-
Septa
-
Nitrogen or Argon gas line with a manifold
-
Syringes and needles
-
Oil bath or heating mantle with a temperature controller
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Reaction Setup Workflow
Figure 2: A step-by-step workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be air and moisture-sensitive, and strong bases like NaOtBu are corrosive.[3][15] Buchwald-Hartwig aminations can be exothermic, so careful temperature control is crucial, especially on a larger scale.[16]
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol (1.0 equiv), Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), and NaOtBu (1.4 equiv) under an inert atmosphere (Nitrogen or Argon).
-
Assembly: Seal the flask with a septum and purge with the inert gas for 5-10 minutes.
-
Solvent and Reagent Addition: Add anhydrous toluene (to make a 0.1 M solution with respect to the aryl bromide) via syringe. Then, add the amine (1.2 equiv) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-5,6,7,8-tetrahydroisoquinolin-8-ol.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient base, poor quality reagents or solvent, or incorrect temperature. | Use a palladium pre-catalyst to ensure the formation of the active Pd(0) species.[10] Screen different ligands and bases. Ensure all reagents and solvents are anhydrous and of high purity. Increase the reaction temperature in increments of 10 °C. |
| Formation of side products | Hydrodehalogenation (replacement of bromine with hydrogen) is a common side reaction.[11] Other potential side reactions include ether formation if the hydroxyl group is deprotonated. | To minimize hydrodehalogenation, consider using a different ligand or a milder base.[11] Protecting the hydroxyl group as a silyl ether (e.g., TBDMS) may be necessary if ether formation is observed, although this adds extra steps to the synthesis. |
| Difficulty in purification | The product may be highly polar or have similar chromatographic behavior to impurities. | Explore different solvent systems for column chromatography. If the product is basic, an acidic workup to form the salt followed by extraction and then basification can aid in purification. Recrystallization may also be a viable purification method. For challenging separations, preparative HPLC may be necessary.[17] |
| Inconsistent yields | Sensitivity to air and moisture, or variability in reagent quality. | Strictly adhere to inert atmosphere techniques. Use freshly opened or purified reagents and solvents for each reaction. |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of 4-amino-5,6,7,8-tetrahydroisoquinolin-8-ol and its analogs. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and reproducible results. The protocol and troubleshooting guide provided herein serve as a robust starting point for the successful application of this important transformation in drug discovery and development.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 14, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved February 14, 2026, from [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved February 14, 2026, from [Link]
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. (n.d.). Retrieved February 14, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved February 14, 2026, from [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]
-
Use of base metals in Buchwald-Hartwig coupling - Wordpress. (n.d.). Retrieved February 14, 2026, from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved February 14, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved February 14, 2026, from [Link]
-
Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines - MDPI. (2021, November 17). Retrieved February 14, 2026, from [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 14, 2026, from [Link]
-
Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN - CatSci Ltd. (n.d.). Retrieved February 14, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved February 14, 2026, from [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions | Organic Process Research & Development - ACS Publications - American Chemical Society. (2019, November 12). Retrieved February 14, 2026, from [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. (n.d.). Retrieved February 14, 2026, from [Link]
- WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents. (n.d.).
- US20020055637A1 - Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids - Google Patents. (n.d.).
-
Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC - PubMed Central - NIH. (n.d.). Retrieved February 14, 2026, from [Link]
-
Synthesis of 4‐amino‐5,6,7,8‐tetrahydrothieno[2,3‐b]quinolin‐5‐ol derivatives - DOI. (2009, March 13). Retrieved February 14, 2026, from [Link]
-
Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. (2006, November 17). Retrieved February 14, 2026, from [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. (2025, April 1). Retrieved February 14, 2026, from [Link]
-
General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. (2006, July 31). Retrieved February 14, 2026, from [Link]
-
5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. (n.d.). Retrieved February 14, 2026, from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. research.rug.nl [research.rug.nl]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
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- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-OL
Welcome to the technical support center for the purification of 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure you can develop a robust and reproducible purification protocol.
Introduction to Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds.[1] The core principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[1] Upon cooling, the purified compound crystallizes out of the solution, while the impurities remain dissolved.[2]
The molecular structure of 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol, featuring a polar hydroxyl group, a basic nitrogen, a brominated aromatic ring, and a saturated heterocyclic system, suggests that selecting an appropriate solvent system is critical for successful purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a recrystallization solvent for 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol?
A1: The ideal solvent should exhibit a steep solubility curve for the compound, meaning it dissolves significantly more when hot than when cold. Key properties to consider include:
-
Polarity: The compound has both polar (hydroxyl, amine) and non-polar (bromo-aromatic, aliphatic) regions. A solvent of intermediate polarity or a mixed solvent system is likely to be effective.
-
Boiling Point: A solvent with a boiling point between 60-120 °C is often desirable. A lower boiling point makes the solvent easy to remove from the crystals, while a very high boiling point can lead to oiling out.
-
Reactivity: The solvent must be chemically inert and not react with the compound.[1]
-
Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).
Q2: I am observing an oil forming instead of crystals upon cooling. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To troubleshoot this:
-
Use a larger volume of solvent: This keeps the compound in solution at a lower temperature.
-
Cool the solution more slowly: Slow cooling encourages the formation of an ordered crystal lattice.
-
Add a co-solvent (antisolvent): Introduce a solvent in which the compound is less soluble to induce crystallization.
-
Scratch the inside of the flask: This can provide a surface for crystal nucleation.
-
Seed the solution: Add a tiny crystal of the pure compound to initiate crystallization.
Q3: My compound will not dissolve in any single solvent I've tried. What is the next step?
A3: A two-solvent (or mixed-solvent) system is the recommended approach.[3] In this method, you dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" or "anti-solvent" (in which the compound is poorly soluble) until the solution becomes turbid. The two solvents must be miscible.[3] Gentle heating should redissolve the solid, and upon slow cooling, crystals should form.
Q4: How can I remove colored impurities during recrystallization?
A4: If your solution is colored by impurities, you can add a small amount of activated charcoal (Norit) to the hot solution before filtration. The charcoal will adsorb the colored impurities. It is crucial to perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[3]
Troubleshooting Guide: Solvent Selection Workflow
The following diagram and table outline a systematic approach to selecting an appropriate recrystallization solvent system for 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol.
Caption: A workflow diagram for selecting a recrystallization solvent.
Suggested Solvents for Screening
Based on the structure of 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol, the following solvents and solvent systems are recommended for initial screening.
| Solvent/System | Polarity | Rationale |
| Single Solvents | ||
| Ethanol or Isopropanol | Polar Protic | The hydroxyl group can interact with the alcohol functionality of the solvent. |
| Ethyl Acetate | Polar Aprotic | Often a good starting point for compounds with moderate polarity. |
| Acetonitrile | Polar Aprotic | Can be a good solvent for nitrogen-containing heterocycles. |
| Toluene | Non-polar | The aromatic ring may provide good solubility at higher temperatures. |
| Two-Solvent Systems | ||
| Ethanol/Water | Polar | A common system where water acts as the antisolvent.[4] |
| Ethyl Acetate/Hexane | Mixed | A versatile system where hexane decreases the polarity of the solvent mixture, acting as an antisolvent.[4] |
| Dichloromethane/Hexane | Mixed | Dichloromethane is a good solvent for many organic compounds, with hexane as a common antisolvent. Given the potential health and safety concerns with dichloromethane, this should be used with appropriate precautions. |
| Toluene/Hexane | Non-polar | Useful if the compound is highly soluble in hot toluene. |
Detailed Experimental Protocol: Two-Solvent Recrystallization
This protocol outlines the steps for a two-solvent recrystallization, a likely successful method for 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol.
-
Dissolution: Place the crude 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., hot ethanol). Heat the mixture on a hot plate with stirring until the solid completely dissolves.[5]
-
Addition of Antisolvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of pure crystals.[5] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Concluding Remarks
The purification of 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol by recrystallization is a highly achievable goal with a systematic approach to solvent selection. The key is to understand the solubility characteristics of the compound and to methodically test different solvent systems. This guide provides the foundational knowledge and a practical framework to develop an effective and reproducible purification protocol.
References
-
Boruah, M., et al. (2015). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. PMC - PubMed Central - NIH. Available at: [Link]
-
Recrystallization (chemistry) - Wikipedia. (n.d.). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
-
Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]
-
How to Perform a Recrystallization - Ventura College Organic Chemistry Lab. (n.d.). Retrieved from [Link]
-
EXPERIMENT (3) Recrystallization. (n.d.). Retrieved from [Link]
Sources
Technical Support Center: Regioselective Bromination of Tetrahydroisoquinolin-8-ol
[1]
Ticket ID: CHE-SUP-8821 Topic: Controlling Regioselectivity (C5 vs. C7) in 8-Hydroxy-1,2,3,4-tetrahydroisoquinoline Bromination Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Selectivity Challenge
You are likely here because you are observing a mixture of products. In the bromination of 1,2,3,4-tetrahydroisoquinolin-8-ol (THIQ-8-ol) , the hydroxyl group at C8 is a powerful ortho/para director. This creates a competition between:
-
C5 Position (para to OH): Electronically favored and sterically more accessible.[1]
-
C7 Position (ortho to OH): Electronically activated but sterically hindered by the hydroxyl group and the C8-C8a bond.[1]
The Goal: Achieve high selectivity for the 5-bromo isomer (usually the desired pharmacophore intermediate) while suppressing the 7-bromo isomer and the 5,7-dibromo over-reaction product.[1]
Module 1: The Basics (Mechanism & Selectivity)
Q1: Why is C5 favored over C7?
A: The selectivity is governed by Steric vs. Electronic effects.[1]
-
Electronic: The phenol (-OH) at C8 donates electron density into the ring via resonance.[1] This activates positions C5 (para) and C7 (ortho).[1]
-
Steric: The C7 position is flanked by the hydroxyl group and the alicyclic ring fusion at C8a.[1] The C5 position is relatively unhindered.[1]
-
Kinetic Control: At lower temperatures, the reaction favors the lower transition state energy of the C5-substitution.[1]
Q2: Does the Nitrogen protecting group matter?
A: Yes, critically.
-
Free Amine (NH): In acidic media, the nitrogen protonates (
).[1] This creates a strong inductive withdrawing effect ( ) through the methylene chain (C3-C4), slightly deactivating the ring but not overcoming the OH activation.[1] However, free amines can form N-bromo species that act as uncontrolled radical brominating agents.[1] -
Protected Amine (N-Boc/N-Cbz): Removes the basicity.[1] The carbamate is bulky; depending on the conformation, it can exert long-range steric shielding, further discouraging C5 attack if the ring pucker brings the N-protecting group closer to the aromatic ring, though usually, C5 remains favored.
Module 2: Troubleshooting Protocols
Issue A: "I am getting significant 5,7-dibromo product."
Diagnosis: Over-bromination due to local high concentration of reagent or thermodynamic equilibration.[1]
The Fix:
-
Switch Reagent: Move from elemental Bromine (
) to N-Bromosuccinimide (NBS) . NBS provides a slow, controlled release of the electrophilic bromine species. -
Stoichiometry: Use a slight deficit of NBS (0.95 equiv).[1] It is better to leave 5% starting material (separable) than to form the dibromo impurity (difficult to separate).[1]
-
Addition Protocol: Dissolve NBS in a polar aprotic solvent (DMF or MeCN) and add it dropwise over 1 hour to the substrate solution at -10°C .
Issue B: "The reaction yield is low, and I see tar/oxidation."
Diagnosis: Oxidation of the phenol to a quinone-like species or radical polymerization.[1]
The Fix:
-
Protect the Phenol? No.[1] Protecting the OH (e.g., O-Me) changes the directing effect.[1] 8-OMe directs ortho/para but is less activating than OH.[1] Keep the OH free but protect the Nitrogen.[1]
-
Acid Scavenger: If using NBS, succinimide is the byproduct.[1] If using
, HBr is formed.[2] HBr can catalyze decomposition.[1] Use a weak base or buffer if the substrate is acid-sensitive, though EAS reactions generally require neutral/acidic conditions to proceed.[1] -
Inert Atmosphere: Perform the reaction under Argon to prevent oxidative coupling of the phenol.
Module 3: Experimental Workflows
Protocol 1: High-Selectivity C5-Bromination (Recommended)[1]
Substrate: N-Boc-1,2,3,4-tetrahydroisoquinolin-8-ol Reagents: NBS (0.98 equiv), Acetonitrile (MeCN).[1]
-
Setup: Charge a flame-dried flask with Substrate (1.0 equiv) and MeCN (0.1 M concentration).
-
Cooling: Cool the solution to -10°C (Ice/Salt bath).
-
Addition: Dissolve NBS (0.98 equiv) in minimal MeCN. Add dropwise via syringe pump or addition funnel over 45 minutes .[1]
-
Monitoring: Stir at -10°C for 2 hours. Monitor by HPLC or TLC.[1]
-
Note: If C5-Br conversion stalls, warm slowly to 0°C. Do not exceed RT.
-
-
Quench: Add 10% aqueous
(Sodium Thiosulfate) to quench active bromine. -
Workup: Extract with EtOAc, wash with brine, dry over
.
Protocol 2: Handling the Free Amine
Substrate: 1,2,3,4-tetrahydroisoquinolin-8-ol (HCl salt)
Reagents:
-
Solvent: Use Glacial Acetic Acid.[1] The solvent promotes the electrophilic nature of bromine.[1]
-
Temperature: Maintain 15°C to 20°C . The protonated amine deactivates the ring slightly, requiring slightly higher temperatures than the N-Boc variant.
-
Buffer: Add Sodium Acetate (1.1 equiv) to buffer the HBr generated, preventing pH crashes that might precipitate the salt.[1]
Module 4: Data & Visualization
Reaction Pathway & Selectivity Logic
Caption: Kinetic pathway showing the dominance of C5-bromination under controlled temperature conditions.
Comparative Conditions Table
| Variable | Condition A (Recommended) | Condition B (Aggressive) | Effect on Selectivity |
| Reagent | NBS (N-Bromosuccinimide) | NBS favors Mono-C5; | |
| Solvent | MeCN or DMF | AcOH or | Polar aprotic (MeCN) stabilizes the transition state.[1] |
| Temp | -10°C to 0°C | RT to Reflux | Low temp maximizes steric differentiation (favors C5).[1] |
| N-Group | Boc / Cbz | H (Free Amine) | Protecting groups prevent N-bromination side reactions.[1] |
References
-
Regioselective Bromination of Phenols
-
Isoquinoline Derivative Synthesis
-
General Mechanism of EAS on THIQ
(Note: Always verify specific experimental safety data sheets (SDS) for NBS and Brominated compounds before handling.)
Sources
- 1. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide to Elemental Analysis of Brominated Tetrahydroisoquinolines
In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. For brominated tetrahydroisoquinolines, a class of compounds with significant therapeutic potential, accurate elemental analysis is not merely a routine check; it is a critical determinant of purity, stoichiometry, and, ultimately, safety and efficacy. This guide provides an in-depth comparison of prevalent elemental analysis techniques, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals. Our focus is on the practical application and rigorous validation of these methods, ensuring the generation of reliable and defensible data.
The Critical Role of Elemental Analysis in Drug Development
The introduction of a bromine atom into the tetrahydroisoquinoline scaffold can profoundly influence a molecule's pharmacological properties. Accurate determination of bromine content, alongside carbon, hydrogen, and nitrogen, is essential for:
-
Confirming Molecular Formula: Verifying the empirical formula of a newly synthesized compound.
-
Assessing Purity: Identifying the presence of impurities that may affect toxicological and pharmacological profiles.[1]
-
Ensuring Lot-to-Lot Consistency: Maintaining quality control throughout the manufacturing process.[2]
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA.[3][4]
The choice of analytical technique is therefore a critical decision, with implications for data quality, laboratory workflow, and project timelines.
Comparative Analysis of Elemental Analysis Techniques
The selection of an appropriate analytical technique for the determination of bromine in tetrahydroisoquinoline derivatives hinges on a balance of sensitivity, accuracy, sample throughput, and cost. Here, we compare three widely used methods: Combustion Analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-Ray Fluorescence (XRF).
| Feature | Combustion Analysis (CHNS/O + Br) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | X-Ray Fluorescence (XRF) |
| Principle | Sample is combusted in a high-oxygen environment; resulting gases are separated and quantified. | Sample is introduced into a plasma, atomized, and ionized; ions are separated by mass-to-charge ratio. | Sample is irradiated with X-rays, causing the emission of fluorescent X-rays characteristic of the elements present.[5][6] |
| Elements Detected | C, H, N, S, O, and halogens (with appropriate configuration).[7][8] | A wide range of elements, including bromine.[9][10][11] | Elements from fluorine to uranium.[7] |
| Sample Preparation | Minimal; requires accurate weighing of a small amount of solid sample. | Requires sample digestion, often with strong acids, to create a liquid sample.[11][12] | Minimal for solid samples; can be analyzed directly as powders or pellets.[5][7] |
| Sensitivity | Typically in the weight percent (%) range.[7] | High sensitivity, capable of detecting parts-per-billion (ppb) to parts-per-trillion (ppt) levels.[7][9] | Generally in the parts-per-million (ppm) range.[13] |
| Accuracy & Precision | High accuracy and precision for bulk elemental composition. | Excellent accuracy and precision for trace element analysis.[9][11] | Good accuracy and precision, but can be affected by matrix effects.[13] |
| Advantages for Brominated Tetrahydroisoquinolines | - Directly determines the percentage of C, H, N, and Br, providing a complete elemental profile. - Well-established and robust method.[14][15] | - Extremely sensitive for detecting trace bromine-containing impurities. - Multi-element capability.[3] | - Non-destructive, allowing for re-analysis of the same sample.[5][6] - Rapid analysis with minimal sample preparation.[5][16] |
| Limitations for Brominated Tetrahydroisoquinolines | - Not suitable for trace-level analysis. | - Destructive to the sample. - Sample digestion can be complex and time-consuming.[12] - Potential for spectral interferences.[17][18] | - Lower sensitivity compared to ICP-MS. - Matrix effects can influence accuracy.[13] |
Expert Recommendation: For the routine determination of elemental composition and purity assessment of brominated tetrahydroisoquinolines, Combustion Analysis is the most direct and efficient method. Its ability to provide a complete CHN and Br profile from a single sample is a significant advantage. ICP-MS is the preferred method for the quantification of trace elemental impurities, as mandated by guidelines like ICH Q3D.[1][19][20][21] XRF serves as a valuable, rapid screening tool, particularly in a high-throughput environment.[5]
Experimental Protocol: Combustion Analysis for Brominated Tetrahydroisoquinolines
This protocol outlines the determination of carbon, hydrogen, nitrogen, and bromine content in a solid sample of a brominated tetrahydroisoquinoline derivative using an automated CHNS/O analyzer equipped with a halogen determination module.
Instrumentation: Automated CHNS/O Elemental Analyzer with a halogen-specific absorption column and detector.
Materials:
-
Test Sample: Brominated tetrahydroisoquinoline derivative, finely ground and homogenized.
-
Certified Reference Material (CRM): A certified organic halogen standard (e.g., bromobenzoic acid) with a known, certified concentration of C, H, N, and Br.[22][23][24][25]
-
Tin or silver capsules for sample weighing.
-
High-purity oxygen (99.995% or higher).
-
Helium carrier gas (99.995% or higher).
-
Appropriate absorbents and catalysts as specified by the instrument manufacturer.
Workflow Visualization:
Step-by-Step Methodology:
-
Instrument Preparation and Calibration:
-
Ensure the instrument is leak-checked and the combustion and reduction tubes are packed with fresh reagents according to the manufacturer's specifications.
-
Perform a multi-point calibration using a suitable organic halogen CRM. Weigh varying amounts of the CRM (e.g., 1-5 mg) into capsules and analyze to establish a linear calibration curve for each element (C, H, N, Br). The calibration should meet the linearity requirements outlined in ICH Q2(R1).[26][27]
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the finely powdered brominated tetrahydroisoquinoline sample into a tin or silver capsule using a microbalance.
-
Carefully fold and seal the capsule to ensure no sample is lost.
-
Place the sealed capsule into the instrument's autosampler.
-
-
Instrumental Analysis:
-
Initiate the analysis sequence. The sample is dropped into a high-temperature furnace (typically ~1000°C) with a constant flow of high-purity oxygen.
-
The sample undergoes complete combustion, converting carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ and NOx, and bromine to HBr and other bromine species.
-
The combustion gases are swept by a helium carrier gas through a reduction tube where NOx is reduced to N₂.
-
The gas mixture (CO₂, H₂O, N₂, HBr) then passes through a series of specific absorption columns or a gas chromatography column to separate the individual components.
-
The separated gases are quantified by a thermal conductivity detector (TCD) for C, H, and N, and a halogen-specific detector for bromine.
-
-
Data Analysis and Reporting:
-
The instrument software integrates the detector signals and calculates the percentage of each element based on the established calibration curve.
-
The results should be reported along with the analysis of a check standard (a CRM analyzed as a sample) to verify the accuracy of the run. The recovery for the check standard should be within a pre-defined acceptance criterion (e.g., ±0.3% of the theoretical value).
-
Ensuring Trustworthiness: Method Validation and Quality Control
A described protocol is only as reliable as its validation. Adherence to the principles of ISO/IEC 17025 and the guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1), is crucial for ensuring the trustworthiness of the analytical data.[26][28][29][30][31][32][33][34]
Key Validation Parameters (ICH Q2(R1)): [19][27]
-
Specificity: The ability to accurately measure the analyte in the presence of other components. For elemental analysis, this is demonstrated by analyzing a blank (empty capsule) and ensuring no significant signal is detected.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is established during the multi-point calibration.
-
Accuracy: The closeness of the test results to the true value. This is assessed by analyzing a CRM and calculating the percent recovery.[11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., combustion temperature, gas flow rates).
Validation Process Interrelationships:
Conclusion
The elemental analysis of brominated tetrahydroisoquinolines is a cornerstone of their development as pharmaceutical agents. While several techniques are available, combustion analysis offers a direct, robust, and efficient means of determining the complete elemental profile (C, H, N, Br), making it the recommended primary technique for confirming molecular formula and assessing purity. The integrity of the data generated relies on a rigorous validation process, grounded in the principles of ICH Q2(R1) and the consistent use of Certified Reference Materials. By adopting the methodologies and quality control measures outlined in this guide, researchers can ensure the generation of accurate and defensible elemental analysis data, thereby supporting the confident advancement of their drug development programs.
References
- Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS.
- Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
- Pharmacopoeia methods for elemental analysis of medicines: a compar
- [Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine].PubMed.
- Comparison of Elemental Analysis Techniques.Measurlabs.
- X-ray fluorescence determination of bromine traces in pharmaceutical formulations containing sodium diclofenac.PubMed.
- Testing Laboratory Accredit
- ISO 17025: General Requirements for the Competence of Testing and Calibration Labor
- Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) | Request PDF.
- ISO 17025: Importance, Requirements & Benefits for Modern Testing Labor
- Analytical Methods for Elemental Impurities in Pharmaceuticals.Alfa Chemistry.
- The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis.Malvern Panalytical.
- All you need to know about ISO 17025:2017 accredited labor
- The Definitive Guide to Understanding ISO/IEC 17025.MAS Management Systems.
- Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS | Request PDF.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.
- Accurate determination of bromine and iodine in medicinal plants by inductively coupled plasma-mass spectrometry after microwave-induced combustion.
- ICP-MS for detection of organic halogens (Br and I).Reddit.
- Sensitive and interference free analysis of halogens using triple quadrupole ICP-MS.Thermo Fisher Scientific.
- Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review.PubMed.
- Detection of the elements in organic compounds.
- DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR DETERMINATION OF ELEMENTAL IMPURITIES IN MICAFUNGIN FOR INJECTION.
- Trace Metals Testing and Elemental Analysis for Pharmaceuticals.Intertek.
- Elemental Analysis for the Pharmaceutical Industry Q&A.Smithers.
- Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).Jordi Labs.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.FDA.
- Validation of Analytical Procedures: Text and Methodology Q2(R1).ICH.
- Advances in the Analysis of Persistent Halogenated Organic Compounds.Technology Networks.
- Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis.AZoM.
- Halogenated Organic Compounds.Spectroscopy Online.
- Bromide Determination in Pharmaceutical Preparations Using Indirect Gas-Diffusion Flow Injection Method with Amperometric Detect.MDPI.
- The strategic advantages of X-ray Fluorescence for pharmaceutical elemental analysis.C&EN.
- Certified Reference M
- Organic CRM.CPAChem.
- Elemental analysis of organic compounds with the use of automated CHNS analyzers.
- Certified Reference M
- Elemental Analysis - Organic & Inorganic Compounds.ELTRA.
- Standards for Elemental Impurities in Pharmaceuticals.Reagecon.
- Certified Reference M
- Organic CRM - Certified Reference Materials.
- ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABOR
- Elemental Impurity Analysis.Pharmaceutical Technology.
- Elemental Impurities.SK pharmteco.
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- 8. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
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- 10. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. img.antpedia.com [img.antpedia.com]
- 15. researchgate.net [researchgate.net]
- 16. C&EN White Papers | The strategic advantages of X-ray Fluorescence for pharmaceutical elemental analysis [connect.discoveracs.org]
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A Comparative Spectroscopic Guide to 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol: Characterization and Analysis
This technical guide provides a comprehensive, predictive, and comparative analysis of the spectroscopic characteristics of 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol. Designed for researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple data summary. It explains the causal relationships between the molecule's structure and its spectral output, offering a robust framework for unambiguous identification.
Given the specialized nature of this compound, consolidated experimental spectra are not widely published. Therefore, this guide is built upon first principles of spectroscopy, substituent effect analysis, and comparative data from its non-brominated parent analog, 5,6,7,8-tetrahydroisoquinolin-8-ol. This approach serves as a powerful blueprint for any scientist who has synthesized this molecule and requires definitive structural confirmation.
The Structural Imperative: Why Spectroscopic Detail Matters
The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1] The introduction of a bromine atom at the C4 position and a hydroxyl group at the C8 position creates a specific substitution pattern with distinct electronic and steric properties. The bromine atom, a heavy halogen, can significantly influence receptor binding interactions and metabolic stability, while the chiral center at C8 introduces stereochemical considerations crucial for pharmacological activity.
Unambiguous characterization is therefore not merely an analytical exercise but a foundational requirement for any further biological or chemical investigation. This guide details the multi-technique spectroscopic workflow required to achieve this confidence.
Caption: Workflow for Spectroscopic Characterization.
Predicted Spectroscopic Profile of 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol
The following sections detail the predicted spectroscopic data for the title compound. These predictions are derived from established principles of NMR, MS, and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule.[2] The presence of the bromine atom and the hydroxyl group induces significant and predictable shifts in the signals of nearby protons and carbons.
¹H NMR (Predicted, 400 MHz, CDCl₃): The key diagnostic feature will be the downfield shift of the H-3 proton due to the deshielding effect of the adjacent bromine atom.[3]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-1 | ~8.50 | s | - | Singlet, deshielded by adjacent nitrogen. |
| H-3 | ~8.35 | s | - | Singlet, significantly deshielded by adjacent bromine. A key diagnostic signal. |
| H-8 (CH-OH) | ~4.90 | t | J = 5.5 | Triplet, coupled to the two H-7 protons. |
| H-5 (CH₂) | ~3.10 | m | - | Aliphatic protons adjacent to the aromatic ring. |
| H-7 (CH₂) | ~2.20 | m | - | |
| H-6 (CH₂) | ~2.00 | m | - | |
| OH | ~2.50 | br s | - | Broad singlet, exchangeable with D₂O. Position is concentration-dependent. |
¹³C NMR (Predicted, 100 MHz, CDCl₃): The carbon directly attached to the bromine (C-4) will be the most affected, showing a characteristic shift into the ~120 ppm region. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential to differentiate between CH, CH₂, and quaternary carbons.
| Carbon Assignment | Predicted δ (ppm) | DEPT-135 | Notes |
| C-1 | ~152.0 | CH (+) | Aromatic carbon adjacent to nitrogen. |
| C-3 | ~149.5 | CH (+) | |
| C-4a | ~135.0 | C (absent) | Quaternary carbon. |
| C-8a | ~130.0 | C (absent) | Quaternary carbon. |
| C-4 | ~120.0 | C (absent) | Quaternary carbon directly attached to bromine. |
| C-8 | ~68.0 | CH (+) | Aliphatic carbon bearing the hydroxyl group. |
| C-5 | ~32.0 | CH₂ (-) | |
| C-7 | ~29.0 | CH₂ (-) | |
| C-6 | ~19.0 | CH₂ (-) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the elemental composition, while the isotopic pattern serves as an unmistakable confirmation of bromine's presence. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[4] This results in two molecular ion peaks of nearly equal intensity separated by 2 m/z units.
-
Molecular Formula: C₉H₁₀BrNO
-
Monoisotopic Mass: 226.9997 u
-
Expected HRMS (ESI+):
-
[M+H]⁺ (for ⁷⁹Br): m/z 228.0073
-
[M+H]⁺ (for ⁸¹Br): m/z 230.0052
-
-
Key Diagnostic Feature: The presence of two peaks at m/z ~228 and ~230 with a relative intensity ratio of approximately 1:1 is definitive proof of a monobrominated compound.[4]
Predicted Fragmentation Pathways:
-
Loss of H₂O: [M+H - H₂O]⁺, a common fragmentation for alcohols.
-
Loss of Br•: [M+H - Br]⁺, loss of the bromine radical.
-
Retro-Diels-Alder: Cleavage of the saturated ring can also be expected.
Caption: Diagnostic 1:1 Isotopic Pattern in Mass Spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the key functional groups present in the molecule.[5]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Alcohol |
| 3100 - 3000 | C-H stretch | Aromatic (sp²) |
| 2950 - 2850 | C-H stretch | Aliphatic (sp³) |
| 1600 - 1450 | C=C and C=N stretch | Aromatic/Pyridine Ring |
| 1250 - 1000 | C-O stretch | Secondary Alcohol |
| 650 - 550 | C-Br stretch | Alkyl Halide |
Comparative Analysis: The Effect of Bromination
The most effective way to understand the spectroscopic properties of the title compound is to compare it directly with its non-brominated parent, 5,6,7,8-tetrahydroisoquinolin-8-ol . The addition of the bromine atom at C-4 is not a subtle change; it imposes clear and diagnostic alterations to the spectra.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Proton | 5,6,7,8-tetrahydroisoquinolin-8-ol (Predicted) | 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol (Predicted) | Δδ (ppm) & Rationale |
| H-1 | ~8.45 | ~8.50 | +0.05 (Minor inductive effect) |
| H-3 | ~7.20 | ~8.35 | +1.15 (Strong deshielding from adjacent Br) |
| H-4 | ~7.50 | (Substituted) | - |
| H-8 | ~4.90 | ~4.90 | 0 (Remote, no significant change) |
Table 2: Comparative Mass Spectrometry Data
| Feature | 5,6,7,8-tetrahydroisoquinolin-8-ol | 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol | Key Difference |
| Formula | C₉H₁₁NO | C₉H₁₀BrNO | Addition of Br, loss of H |
| [M+H]⁺ | m/z ~150 | m/z ~228 | Mass shift of +78 u (⁷⁹Br - H) |
| Isotope Pattern | Single M+H peak | M+H and M+2+H peaks (1:1 ratio) | The definitive signature of bromine. |
This comparative analysis demonstrates that while many spectral features remain similar, the targeted changes—particularly the significant downfield shift of H-3 in the ¹H NMR and the appearance of the M/M+2 doublet in the mass spectrum—provide a self-validating system for confirming the structure.
Experimental Protocols
These protocols represent standard, best-practice methodologies for acquiring high-quality spectroscopic data for compounds of this class.[6][7]
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[8]
-
Dissolution: Cap the tube and gently invert until the sample is fully dissolved. Use brief sonication if necessary.
-
Acquisition:
-
Record the ¹H NMR spectrum on a ≥400 MHz spectrometer. Acquire at least 16 scans.
-
Record a proton-decoupled ¹³C NMR spectrum. Acquire sufficient scans to achieve a good signal-to-noise ratio (>1024 scans).
-
Record a DEPT-135 spectrum to aid in carbon assignment.
-
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent residual at 77.16 ppm.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a stock solution of the compound in methanol at ~1 mg/mL. Dilute this solution to ~1-10 µg/mL using a 50:50 mixture of methanol and water containing 0.1% formic acid (to promote protonation).
-
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquisition: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ions and use the instrument's software to calculate the elemental composition. Verify the ~1:1 intensity ratio for the isotopic peaks separated by 2 Da.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. If the sample is an oil, a thin film can be cast directly onto a salt plate (e.g., NaCl).
-
Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
The structural elucidation of 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol is definitively achievable through a combined spectroscopic approach. While the ¹H and ¹³C NMR spectra provide the core structural framework and connectivity, it is the unique signatures imparted by the substituents that offer final confirmation. The key identifiers for this molecule are:
-
In ¹H NMR: A singlet proton signal significantly downfield in the aromatic region (~8.35 ppm), corresponding to H-3.
-
In Mass Spectrometry: A pair of molecular ion peaks ([M+H]⁺) of nearly equal intensity at m/z ~228 and ~230.
-
In IR Spectroscopy: Characteristic absorption bands for O-H, aromatic C-H, aliphatic C-H, and C-Br bonds.
By comparing this predicted data against the simpler spectrum of the non-brominated analog, a researcher can confidently and unambiguously confirm the identity and purity of 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol, enabling its advancement in drug discovery and chemical synthesis pipelines.
References
Sources
- 1. (R)-5,6,7,8-Tetrahydroquinolin-8-ol|Enantiopure [benchchem.com]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
